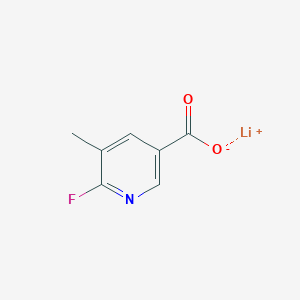
Lithium 6-fluoro-5-methylnicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium6-fluoro-5-methylnicotinate: is a chemical compound that combines lithium, fluorine, and a nicotinate derivative. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of lithium and fluorine in its structure suggests unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of lithium6-fluoro-5-methylnicotinate typically involves the reaction of 6-fluoro-5-methylnicotinic acid with a lithium-containing reagent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include lithium hydroxide or lithium carbonate, which react with the nicotinic acid derivative to form the lithium salt.
Industrial Production Methods: Industrial production of lithium6-fluoro-5-methylnicotinate may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving multiple purification steps to remove impurities and by-products. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Lithium6-fluoro-5-methylnicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, lithium6-fluoro-5-methylnicotinate is used as a precursor for the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activity. Lithium is known for its effects on the central nervous system, and the incorporation of fluorine can modify the biological activity of the compound, making it a candidate for drug development.
Medicine: In medicine, lithium6-fluoro-5-methylnicotinate is explored for its potential therapeutic applications. Lithium compounds are used in the treatment of mood disorders, and the addition of fluorine may enhance their efficacy or reduce side effects.
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as lithium-ion batteries. The presence of lithium and fluorine can improve the performance and stability of these materials.
Mécanisme D'action
The mechanism of action of lithium6-fluoro-5-methylnicotinate involves its interaction with molecular targets in the body. Lithium is known to inhibit enzymes such as inositol monophosphatase and glycogen synthase kinase-3, which play roles in mood regulation and neuroprotection . The fluorine atom can enhance the compound’s ability to cross biological membranes and reach its targets more effectively.
Comparaison Avec Des Composés Similaires
Lithium carbonate: Used in the treatment of bipolar disorder, but lacks the fluorine atom.
6-fluoro-5-methylnicotinic acid: Similar structure but without the lithium component.
Lithium hexafluorophosphate: Used in lithium-ion batteries, but has a different chemical structure.
Uniqueness: Lithium6-fluoro-5-methylnicotinate is unique due to the combination of lithium and fluorine in a nicotinate framework. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H5FLiNO2 |
|---|---|
Poids moléculaire |
161.1 g/mol |
Nom IUPAC |
lithium;6-fluoro-5-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C7H6FNO2.Li/c1-4-2-5(7(10)11)3-9-6(4)8;/h2-3H,1H3,(H,10,11);/q;+1/p-1 |
Clé InChI |
BPRXNIAYFDIFKT-UHFFFAOYSA-M |
SMILES canonique |
[Li+].CC1=CC(=CN=C1F)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Naphthalen-2-yl)sulfanyl]-5-(pentylsulfanyl)anthracene-9,10-dione](/img/structure/B13128044.png)
![13-[(E,1E)-1-(7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene)-2,3,5-trimethylhex-3-enyl]-2-[tert-butyl(dimethyl)silyl]oxy-2,3,4,4a,13,13a-hexahydro-1H-indazolo[2,1-b]phthalazine-6,11-dione](/img/structure/B13128046.png)
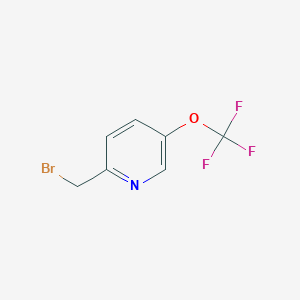
![(1R,2R)-1,2-N,N'-Bis[(4-toluenesulfonyl)amino]cyclohexane](/img/structure/B13128057.png)
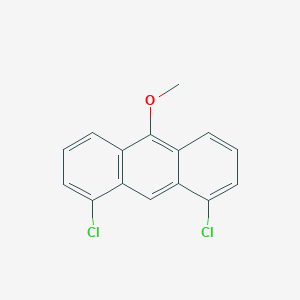
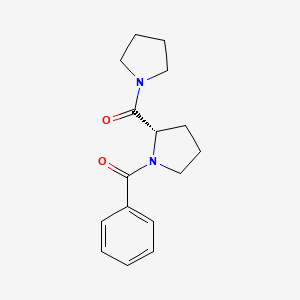
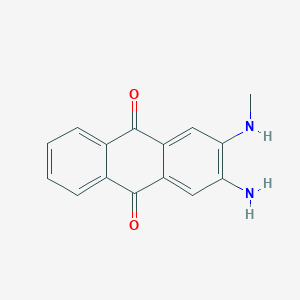




![Cyclopentanemethanamine,1-(1H-pyrrolo[2,3-b]pyridin-1-yl)-](/img/structure/B13128111.png)
![[3,4'-Bipyridin]-5-amine, N-[(3-chlorophenyl)methyl]-](/img/structure/B13128115.png)

